molecular formula C13H8Br2N2O B13813749 4-(1,3-Benzoxazol-2-yl)-2,6-dibromoaniline CAS No. 638158-79-9

4-(1,3-Benzoxazol-2-yl)-2,6-dibromoaniline

Cat. No.: B13813749
CAS No.: 638158-79-9
M. Wt: 368.02 g/mol
InChI Key: VNUPQXWYSQMKAO-UHFFFAOYSA-N
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Description

4-(1,3-Benzoxazol-2-yl)-2,6-dibromoaniline is an organic compound belonging to the class of phenyl-1,3-oxazoles. This compound is characterized by the presence of a benzoxazole ring substituted with two bromine atoms and an aniline group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzoxazol-2-yl)-2,6-dibromoaniline typically involves the reaction of 2-aminophenol with aldehydes or ketones under specific conditions. One common method includes the use of nanocatalysts or metal catalysts to facilitate the reaction. For example, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) can be used in water under reflux conditions to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic systems. The use of eco-friendly and cost-effective catalysts, such as ionic liquids or nanocatalysts, is preferred to ensure high efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzoxazol-2-yl)-2,6-dibromoaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include quinones, amine derivatives, and various substituted benzoxazole compounds .

Scientific Research Applications

4-(1,3-Benzoxazol-2-yl)-2,6-dibromoaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-Benzoxazol-2-yl)-2,6-dibromoaniline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may interfere with DNA synthesis or protein function, resulting in antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Benzoxazol-2-yl)-2,6-dibromophenol
  • 1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline

Uniqueness

4-(1,3-Benzoxazol-2-yl)-2,6-dibromoaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antimicrobial or anticancer activities, making it a valuable compound for further research and development .

Properties

CAS No.

638158-79-9

Molecular Formula

C13H8Br2N2O

Molecular Weight

368.02 g/mol

IUPAC Name

4-(1,3-benzoxazol-2-yl)-2,6-dibromoaniline

InChI

InChI=1S/C13H8Br2N2O/c14-8-5-7(6-9(15)12(8)16)13-17-10-3-1-2-4-11(10)18-13/h1-6H,16H2

InChI Key

VNUPQXWYSQMKAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C(=C3)Br)N)Br

Origin of Product

United States

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